

An In-depth Technical Guide to the Physicochemical Properties of Ranelic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ranelic acid is an organic acid that functions as a chelating agent for metal cations.[1][2][3] It is the organic moiety of the anti-osteoporotic drug, strontium ranelate, where two atoms of stable strontium are bound to ranelic acid.[4] While the therapeutic effects of the drug are primarily attributed to strontium, a thorough understanding of the physicochemical properties of the ranelic acid component is crucial for drug development, formulation, and understanding its mechanism of action. This technical guide provides a comprehensive overview of the core physicochemical properties of ranelic acid, detailed experimental protocols, and a visualization of the key signaling pathways influenced by its strontium salt.

Physicochemical Properties

The fundamental physicochemical characteristics of **ranelic acid** are summarized in the tables below. These properties are critical for predicting its behavior in biological systems and for the design of analytical and formulation strategies.

Table 1: General Physicochemical Properties of Ranelic Acid



Property	Value	Source(s)
IUPAC Name	5-[bis(carboxymethyl)amino]-3- (carboxymethyl)-4- cyanothiophene-2-carboxylic acid	[5]
CAS Number	135459-90-4	
Chemical Formula	C12H10N2O8S	-
Molecular Weight	342.28 g/mol	-
Appearance	Solid powder	-

Table 2: Quantitative Physicochemical Data for Ranelic Acid

Parameter	Value	Method	Source(s)
Melting Point	146.4°C to 147.4°C	Not Specified in Source	
рКа	Data not available	-	
LogP (XLogP3-AA)	0.3	Computed	
Solubility	Soluble in DMSO	Not Specified in Source	
Stability	Stable for a few weeks at ambient temperature. For long- term storage, -20°C is recommended.	Not Specified in Source	

Experimental Protocols

Detailed methodologies are essential for the accurate determination of the physicochemical properties of active pharmaceutical ingredients like **ranelic acid**. Below are generalized protocols that can be adapted for this purpose.



Synthesis of Ranelic Acid

A common synthesis route for **ranelic acid** involves the hydrolysis of its tetraester precursor.

Protocol:

- Hydrolysis: The tetraester of **ranelic acid**, methyl 5-[bis(2-ethoxy-2-oxoethyl) amino]-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate, is dissolved in a suitable solvent such as tetrahydrofuran.
- An aqueous solution of a base, for example, lithium hydroxide, is added to the solution at a controlled temperature, typically between 5-10°C.
- Acidification: After the hydrolysis is complete, the reaction mixture is acidified with a strong acid, like sulfuric acid, to a pH of less than 1.
- Isolation: The precipitated **ranelic acid** is then isolated through standard laboratory techniques such as filtration, centrifugation, or extraction with an appropriate organic solvent like ethyl acetate.
- Purification: The crude product can be further purified by recrystallization to achieve high purity (>99%).

Determination of Melting Point

The melting point is a critical indicator of purity.

Protocol (Capillary Method):

- A small, finely ground sample of dry ranelic acid is packed into a capillary tube.
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate.
- The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting range.



Determination of n-octanol/water partition coefficient (LogP)

LogP is a measure of the lipophilicity of a compound and is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Protocol (Shake-Flask Method):

- A solution of ranelic acid is prepared in a biphasic system of n-octanol and water (or a suitable buffer).
- The mixture is shaken until equilibrium is reached.
- The two phases are separated by centrifugation.
- The concentration of **ranelic acid** in each phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
- The LogP value is calculated as the logarithm of the ratio of the concentration in the noctanol phase to the concentration in the aqueous phase.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of the molecule at different pH values, which affects its solubility and permeability across biological membranes.

Protocol (Potentiometric Titration):

- A solution of ranelic acid of known concentration is prepared in water or a suitable cosolvent.
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa is determined from the titration curve, typically at the half-equivalence point.



Signaling Pathways Influenced by Strontium Ranelate

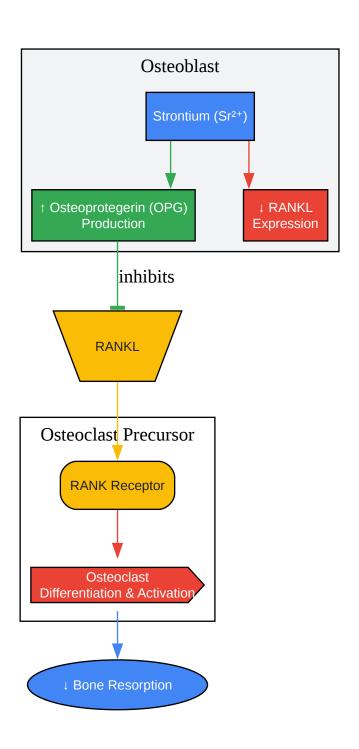
The therapeutic effects of strontium ranelate in osteoporosis are attributed to its dual action of stimulating bone formation and inhibiting bone resorption. This is achieved through the modulation of several key signaling pathways in osteoblasts and osteoclasts. It is important to note that these effects are primarily driven by the strontium ion, with **ranelic acid** acting as the carrier.

Wnt/β-catenin Signaling Pathway in Osteoblasts

Strontium ranelate has been shown to activate the canonical Wnt/ β -catenin signaling pathway in osteoblasts, which is a critical pathway for osteoblast differentiation and bone formation.







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